molecular formula C10H14N2O2 B094378 2-(N-Ethyl-p-nitrosoanilino)ethanol CAS No. 135-72-8

2-(N-Ethyl-p-nitrosoanilino)ethanol

Cat. No. B094378
CAS RN: 135-72-8
M. Wt: 194.23 g/mol
InChI Key: WTHFJLCKIHUWBL-UHFFFAOYSA-N
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Description

“2-(N-Ethyl-p-nitrosoanilino)ethanol” is a chemical compound with a unique molecular structure . It falls in the category of aromatic amines, specifically nitroso compounds that often exhibit particular chemical characteristics . It has the molecular formula C10H14N2O2 .


Molecular Structure Analysis

The molecular structure of “2-(N-Ethyl-p-nitrosoanilino)ethanol” is quite unique. It contains a total of 28 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aromatic), 1 nitroso group (aromatic), 1 hydroxyl group, and 1 primary alcohol .

Safety And Hazards

Safety data sheets suggest that in case of exposure, move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately . Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of a fire, use dry chemical, carbon dioxide or alcohol-resistant foam .

properties

IUPAC Name

2-(N-ethyl-4-nitrosoanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-12(7-8-13)10-5-3-9(11-14)4-6-10/h3-6,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHFJLCKIHUWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059659
Record name Ethanol, 2-[ethyl(4-nitrosophenyl)amino]-
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Ethyl-p-nitrosoanilino)ethanol

CAS RN

135-72-8
Record name N-Ethyl-N-(2-hydroxyethyl)-4-nitrosoaniline
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Record name 2-(N-Ethyl-p-nitrosoanilino)ethanol
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Record name 2-(N-Ethyl-p-nitrosoanilino)ethanol
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Record name Ethanol, 2-[ethyl(4-nitrosophenyl)amino]-
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Record name Ethanol, 2-[ethyl(4-nitrosophenyl)amino]-
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Record name 2-(N-ethyl-p-nitrosoanilino)ethanol
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Record name 2-(N-ETHYL-P-NITROSOANILINO)ETHANOL
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Synthesis routes and methods

Procedure details

A solution was prepared by dissolving 18.5 g (0.26 mol) of sodium nitrite, of a purity of 97%, in 30 ml of water. This solution was added dropwise to a solution composed of 41.3 g (0.25 mol) of N-ethyl-N-2-hydroxyethylaniline, 200 g of water and 105 ml of conc HCl with stirring at a temperature between 5° and 10° C. for one-half hour. After stirring the solution obtained at a temperature between 10° and 20° C. for one hour, the solution was neutralized to pH 8 with a 15% aqueous solution of sodium hydroxide. 100 ml of benzene was added to the neutralized solution with stirring. After standing, the organic phase of the solution was separated. The benzene of the organic phase obtained was removed under reduced pressure. 28.9 g of N-ethyl-N-2-hydroxyethyl-p-nitrosoaniline which is a dark brown colored viscous liquid was obtained. The yield was 59.6%.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
41.3 g
Type
reactant
Reaction Step Two
Name
Quantity
105 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six
Name
Quantity
200 g
Type
solvent
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Eight

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